molecular formula C30H31N5O3 B15142055 LpxC-IN-10

LpxC-IN-10

Cat. No.: B15142055
M. Wt: 509.6 g/mol
InChI Key: RVSQDMFHNYKDPF-HHHXNRCGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LpxC-IN-10 is a potent inhibitor of the enzyme UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase, commonly known as LpxC. This enzyme is crucial in the biosynthesis of lipid A, a component of the lipopolysaccharide layer in Gram-negative bacteria. By inhibiting LpxC, this compound disrupts the production of lipid A, making it a promising candidate for antibacterial therapy, particularly against multidrug-resistant Gram-negative pathogens .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LpxC-IN-10 typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

LpxC-IN-10 primarily undergoes:

    Substitution reactions: Involving the replacement of functional groups within the molecule.

    Oxidation and reduction reactions: Modifying the oxidation state of specific atoms within the compound.

Common Reagents and Conditions

    Substitution reactions: Often carried out using nucleophilic or electrophilic reagents under mild to moderate temperatures.

    Oxidation reactions: Typically involve oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxamate group could yield a nitroso derivative, while reduction could produce an amine derivative.

Mechanism of Action

LpxC-IN-10 exerts its effects by binding to the active site of the LpxC enzyme, thereby inhibiting its activity. This inhibition prevents the deacetylation of UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine, a critical step in the biosynthesis of lipid A. Without lipid A, the lipopolysaccharide layer of Gram-negative bacteria is compromised, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific structural features, such as the phenyl-diacetylene cyclopropane group, which enhances its binding affinity and specificity for the LpxC enzyme. Additionally, it has shown a favorable safety profile in preclinical studies, with no significant adverse effects observed .

Properties

Molecular Formula

C30H31N5O3

Molecular Weight

509.6 g/mol

IUPAC Name

1-[(2S)-3-(5-hydroxy-6-oxo-1H-pyrimidin-4-yl)-2-[4-[2-[4-(morpholin-4-ylmethyl)phenyl]ethynyl]phenyl]propyl]azetidine-3-carbonitrile

InChI

InChI=1S/C30H31N5O3/c31-16-25-18-35(19-25)20-27(15-28-29(36)30(37)33-21-32-28)26-9-7-23(8-10-26)2-1-22-3-5-24(6-4-22)17-34-11-13-38-14-12-34/h3-10,21,25,27,36H,11-15,17-20H2,(H,32,33,37)/t27-/m1/s1

InChI Key

RVSQDMFHNYKDPF-HHHXNRCGSA-N

Isomeric SMILES

C1COCCN1CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)[C@H](CC4=C(C(=O)NC=N4)O)CN5CC(C5)C#N

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C(CC4=C(C(=O)NC=N4)O)CN5CC(C5)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.